Indoline-5-sulfonamide
Overview
Description
Indoline-5-sulfonamide is a heterocyclic compound that features an indoline core fused with a sulfonamide group. This compound has garnered significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is known for its role as an inhibitor of carbonic anhydrase enzymes, which are implicated in various physiological and pathological processes, including cancer progression .
Mechanism of Action
Target of Action
Indoline-5-sulfonamide primarily targets carbonic anhydrase (CA) isoforms CA IX and CA XII . These enzymes play a crucial role in maintaining pH balance within cells and the extracellular environment, particularly in cancerous cells .
Mode of Action
This compound acts as a competitive inhibitor of these carbonic anhydrase isoforms . It binds to the active site of the enzymes, preventing them from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH regulation in cells, particularly in the hypoxic tumor environment .
Biochemical Pathways
The inhibition of carbonic anhydrases by this compound affects the carbon dioxide hydration pathway . This pathway is crucial for maintaining intracellular and extracellular pH levels, especially in rapidly proliferating cells like cancer cells . Disruption of this pathway leads to an accumulation of protons and acidosis in the extracellular tumor environment .
Biochemical Analysis
Biochemical Properties
Indoline-5-sulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes, such as carbonic anhydrase IX and carbonic anhydrase XII, are involved in the regulation of pH and ion balance within cells. This compound has been shown to inhibit these enzymes effectively, leading to a decrease in their activity. This inhibition is particularly significant in the context of cancer, where overexpression of carbonic anhydrase enzymes can contribute to tumor growth and survival .
Cellular Effects
This compound has been observed to exert various effects on different types of cells. In cancer cells, for instance, the inhibition of carbonic anhydrase enzymes by this compound can lead to a reduction in cell proliferation and an increase in cell death. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting carbonic anhydrase enzymes, this compound disrupts the pH balance within cells, leading to altered cellular functions and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of carbonic anhydrase enzymes. This binding inhibits the enzyme’s activity, preventing the conversion of carbon dioxide and water into bicarbonate and protons. As a result, the intracellular pH is altered, leading to various downstream effects on cellular processes. Additionally, this compound has been shown to inhibit the expression of certain genes involved in cell proliferation and survival, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound has been found to be relatively stable, with minimal degradation over time. Long-term studies have shown that this compound can maintain its inhibitory effects on carbonic anhydrase enzymes, leading to sustained alterations in cellular function. These studies have also highlighted the potential for this compound to induce long-term changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models at various dosages. These studies have revealed that the compound exhibits a dose-dependent effect, with higher doses leading to more pronounced inhibition of carbonic anhydrase enzymes and greater anticancer effects. At very high doses, this compound can also exhibit toxic effects, highlighting the importance of determining an optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase enzymes. By inhibiting these enzymes, the compound affects the conversion of carbon dioxide and water into bicarbonate and protons, leading to changes in metabolic flux and metabolite levels. This inhibition can also impact other metabolic processes that are dependent on pH regulation and ion balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments. These interactions can influence the localization and concentration of this compound within cells, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its inhibitory effects on carbonic anhydrase enzymes. The localization of this compound within these compartments can also impact its activity and function, contributing to its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indoline-5-sulfonamide typically involves the acylation of this compound with various acyl chlorides in the presence of pyridine in chloroform . Another method includes the reaction of indoline with sulfonyl chlorides under basic conditions to yield the desired sulfonamide derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Indoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted indoline derivatives.
Scientific Research Applications
Indoline-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- Indole-2-sulfonamide
- Indole-3-sulfonamide
- Indoline-2-sulfonamide
Comparison: Indoline-5-sulfonamide is unique due to its specific inhibition of carbonic anhydrase isoforms IX and XII, which are associated with hypoxic tumors . This selectivity makes it a promising candidate for anticancer therapy compared to other indole and indoline sulfonamides that may not exhibit the same level of specificity or potency .
Properties
IUPAC Name |
2,3-dihydro-1H-indole-5-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKHIWJLLBKKKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429017 | |
Record name | indoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52206-06-1 | |
Record name | 2,3-Dihydro-1H-indole-5-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52206-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | indoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-indole-5-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Indoline-5-sulfonamide interact with Carbonic Anhydrase (CA) and what are the downstream effects?
A: Indoline-5-sulfonamides act as potent inhibitors of specific CA isoforms, primarily CA IX and CA XII, which are overexpressed in many cancer types []. These isoforms contribute to the acidic tumor microenvironment by catalyzing the conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting CA IX and XII, Indoline-5-sulfonamides can potentially limit proton accumulation, normalize tumor pH, and hinder tumor growth [].
Q2: What is the relationship between the structure of this compound derivatives and their activity against CA isoforms?
A: Structure-activity relationship (SAR) studies have shown that the nature of the substituents on the indoline nitrogen significantly influences the inhibitory potency and selectivity towards CA IX and XII []. For instance, 1-acylated indoline-5-sulfonamides exhibited greater potency compared to their non-acylated counterparts []. Further modifications to the acyl group can fine-tune the selectivity and potency for specific CA isoforms [].
Q3: Beyond CA inhibition, what other biological activities have been observed with Indoline-5-sulfonamides?
A: Indoline-5-sulfonamides have demonstrated promising antiproliferative activity against various cancer cell lines, including MCF7 breast cancer cells []. Furthermore, certain derivatives, like compounds 4e and 4f, have shown the ability to reverse chemoresistance in K562/4 cells, which overexpress P-glycoprotein (P-gp) and are resistant to doxorubicin []. This suggests a potential role for these compounds in overcoming multidrug resistance in cancer treatment.
Q4: Have Indoline-5-sulfonamides been explored for targets other than Carbonic Anhydrase?
A: Yes, research indicates that substituted this compound pharmacophores exhibit potent and selective agonist activity towards the human β3 adrenergic receptor [, ]. This suggests the versatility of this scaffold for targeting diverse biological pathways beyond CA inhibition.
Q5: What synthetic approaches are available for the preparation of Indoline-5-sulfonamides?
A: A concise and practical synthetic route has been developed for the synthesis of N-(1,3-thiazol-2-yl) indoline-5-sulfonic acids and their corresponding sulfonyl chlorides []. These sulfonyl chlorides serve as crucial intermediates for accessing a diverse library of this compound derivatives []. This synthetic strategy provides a valuable tool for further SAR studies and drug discovery efforts.
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